D-Theanine
Description
Enantiomeric Context of D-Theanine within Theanine Studies
Theanine exists as a chiral molecule, possessing a stereocenter that allows for the formation of two enantiomers: L-Theanine and this compound. wikipedia.orgsuntheanine.com While L-Theanine is the abundant, naturally occurring form, this compound is present in significantly lower concentrations in some types of tea, and its presence can be influenced by processing and storage conditions. globalresearchonline.netresearchgate.net Synthetic production methods for theanine can often result in a racemic mixture, containing approximately equal amounts of both L- and D-enantiomers, in contrast to the enantiomerically pure L-form found naturally. mdpi.comresearchgate.net This difference in enantiomeric composition between natural and synthetic sources is a crucial factor in the study and application of theanine.
Research has employed various analytical techniques to differentiate and quantify theanine enantiomers, underscoring the importance of chiral analysis in accurately characterizing the composition of theanine samples. Methods such as high-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS) or utilizing chiral stationary phases or derivatization agents, have been developed to achieve the separation and detection of D- and L-Theanine. unibo.itresearchgate.netresearchgate.net These analytical advancements have facilitated the investigation of the enantiomeric purity of commercial theanine products, revealing that some products marketed as L-Theanine may contain substantial amounts of this compound. researchgate.netresearchgate.netnutraingredients-usa.comalzdiscovery.org
Here is a table illustrating the enantiomeric composition found in some commercial L-Theanine products:
| Commercial Product | Reported L-Theanine Content | Reported this compound Content | Reference |
| Suntheanine® | >99% L-Theanine | <0.05% this compound | nutraingredients-usa.comalzdiscovery.org |
| Other tested products (examples) | Approximately 50% L-Theanine | Approximately 50% this compound | nutraingredients-usa.com |
| Some commercially available L-theanine samples | Varied, some with significant this compound | Varied, some with significant this compound | researchgate.net |
| 5 out of 6 tested products labeled as L-theanine | Contained significant this compound | Contained significant this compound | researchgate.netalzdiscovery.org |
Note: Data compiled from multiple sources and may represent findings from different studies and product batches.
Significance of this compound in Stereochemistry and Biological Systems Research
The study of this compound is significant within the broader context of stereochemistry and its impact on biological systems. Chirality in amino acids can dramatically influence their metabolism and biological activity. nutraingredients-usa.comacs.org While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids are also present in biological systems and can play distinct roles. acs.orgnih.gov
Here is a table summarizing pharmacokinetic differences observed between this compound and L-Theanine in rats:
| Characteristic | This compound (in rats) | L-Theanine (in rats) | Reference |
| Gut Absorption (Oral) | Far less than L-Theanine | More readily absorbed | researchgate.netresearchgate.netnih.gov |
| Urinary Excretion | Preferentially excreted | Preferentially reabsorbed & metabolized | researchgate.netnih.gov |
| Metabolism by Kidney | Minimal metabolism suggested | Preferentially metabolized | researchgate.netnih.gov |
| Plasma Concentration (Oral) | Lower maximum concentration compared to L-Theanine when given alone or in racemic mix | Higher maximum concentration compared to this compound when given alone or in racemic mix | researchgate.net |
Note: Data based on research conducted in rats.
The distinct pharmacokinetic behavior of this compound underscores the importance of considering enantiomeric purity in research and applications involving theanine. The presence of this compound could potentially confound the results of studies focusing on the biological effects of L-Theanine alone.
Historical Perspectives on this compound Discovery and Initial Characterization
The initial discovery of Theanine is attributed to Japanese scientists in 1949, who identified it as a constituent of green tea. wikipedia.orgglobalresearchonline.netsuntheanine.comwearefeel.com By 1950, Theanine was successfully isolated from gyokuro tea leaves. wikipedia.orgwearefeel.com This early work primarily focused on the compound as found in tea, which is predominantly the L-enantiomer. wikipedia.orgmdpi.comsuntheanine.com
While the initial characterization efforts centered on L-Theanine due to its natural abundance in tea, the understanding of theanine as a chiral compound paved the way for the later investigation of its stereoisomers. The development of analytical methods capable of separating enantiomers allowed researchers to identify and quantify this compound, even at low concentrations, in various samples, including processed teas and synthetic preparations. researchgate.netunibo.itresearchgate.netresearchgate.net The observation of this compound's presence, particularly its increase during certain tea processing methods like withering and fermentation, provided further impetus for studying this enantiomer and its potential origins. researchgate.net Thus, while the historical narrative of theanine research began with the discovery and characterization of the naturally abundant L-form, the recognition and subsequent analytical capabilities to study this compound have added a crucial dimension to understanding the chemistry and biological considerations of this amino acid.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAGRPVKZEWHA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433375 | |
| Record name | D-THEANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5822-62-8 | |
| Record name | D-THEANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Origin and Occurrence of D Theanine in Biological and Synthetic Systems
Natural Presence of D-Theanine in Camellia sinensis (Tea Plant)
L-Theanine is the primary form of theanine naturally synthesized in the tea plant, Camellia sinensis. wikipedia.orgresearchgate.netfrontiersin.orgopenveterinaryjournal.com It is a significant amino acid in tea leaves, often constituting 1-2% of the dry weight and making up a large proportion of the total free amino acids. wikipedia.orgmst.eduacs.org While fresh tea leaves primarily contain L-theanine, the D-enantiomer can appear during processing and storage. researchgate.netresearchgate.net
The formation of this compound in tea is primarily attributed to the racemization of L-theanine. Racemization is a process where an enantiomerically pure compound converts into a mixture of both enantiomers. This process can occur during the various stages of tea processing and subsequent storage. mst.eduresearchgate.net Research indicates that this compound can begin to arise during the withering process, an initial step in tea production where leaves are allowed to dry partially. acs.orgresearchgate.net The proportion of this compound tends to increase with the intensity of the withering step and further handling or storage procedures. acs.orgresearchgate.net Theanine can also undergo hydrolysis, particularly under basic pH conditions, which might indirectly influence the enantiomeric composition over time. mst.edu
The content and enantiomeric composition of theanine in tea can be influenced by the tea variety (Camellia sinensis cultivar) and the specific processing methods employed. While L-theanine content varies among cultivars and tissues, generally being highest in young leaves and in certain cultivars like 'Huangjinya', the presence of this compound is more linked to post-harvest handling. frontiersin.org Studies have observed that different tea types (green, white, oolong, black) can have varying enantiomeric compositions. researchgate.net For instance, higher proportions of this compound have been found in some white teas, potentially due to their specific withering process. researchgate.net Instant black teas produced with alkaline treatment have also shown significantly higher percentages of this compound, ranging from 5.56% to 51.80% of the total theanine content. acs.orgresearchgate.net An inverse correlation has been noted between certain grades of tea and the percentage of this compound present, suggesting that the enantiomeric composition could potentially serve as a basis for tea grading and evaluation. mst.eduacs.org
While L-theanine content is generally higher in green and white teas compared to black teas, the presence of this compound is more variable and dependent on processing-induced racemization rather than initial biosynthesis in the plant. nih.govphcog.com
Here is a table summarizing typical L-theanine content in different tea types based on one study:
| Tea Type | Mean L-Theanine Content (mg/g) |
| White | 6.26 |
| Green | 6.56 |
| Oolong | 6.09 |
| Black | 5.13 |
Data derived from search results nih.govphcog.com. Note that theanine content can vary widely within tea categories.
This compound Presence in Synthetically Derived Theanine Products
Synthetically produced theanine often contains both L-theanine and this compound. wikipedia.orgresearchgate.netbioline.org.br Chemical synthesis methods typically result in a racemic mixture, meaning the final product contains roughly equal proportions of both enantiomers. wikipedia.orgnutraceuticalsgroup.comamazonaws.comnih.govasm.orgnih.gov This is a key difference compared to naturally extracted theanine from fresh tea leaves, which is predominantly L-theanine. wikipedia.orgresearchgate.netbioline.org.br
Synthetic L-theanine is commonly produced through a reaction between glutamic acid (or its esters) and ethylamine (B1201723). nutraceuticalsgroup.com While chemical synthesis can be simple and cost-effective for achieving high yields, it inherently leads to the formation of a racemic mixture of L- and this compound. nih.govasm.orgnih.gov
A significant challenge in the synthetic production of L-theanine is achieving enantiopurity, i.e., producing only the L-isomer without the presence of this compound. Traditional chemical synthesis methods, which react glutamic acid with ethylamine, tend to yield a racemic mixture. nutraceuticalsgroup.comamazonaws.comnih.govasm.orgnih.govfishersci.cacenmed.com This is a drawback because L- and this compound can have different pharmacokinetic properties and physiological responses. researchgate.netbioline.org.brresearchgate.net For instance, L-theanine is generally absorbed more readily than this compound, and this compound can potentially inhibit the absorption of L-theanine. bioline.org.brresearchgate.net
To overcome the issue of racemic mixtures, alternative synthesis methods have been explored, including enzymatic synthesis and microbial fermentation. amazonaws.comnih.govasm.orgnih.govresearchgate.net Enzymatic synthesis, often utilizing enzymes like glutamine synthetase (GS) or γ-glutamylmethylamide synthetase (GMAS), can offer higher stereoselectivity, potentially yielding products with a much higher percentage of L-theanine. nih.govnih.gov Microbial fermentation, using engineered microorganisms like Escherichia coli, also presents a promising route for producing enantiopure L-theanine, sometimes even from simpler precursors like glucose and ammonia, avoiding the use of toxic ethylamine. asm.orgnih.govresearchgate.net However, these biosynthetic methods can be more complex and potentially more costly than traditional chemical synthesis. asm.org Despite these advancements, the presence of this compound in synthetic products remains a relevant consideration, particularly in commercially available supplements. wikipedia.org
Pharmacokinetic and Biotransformation Studies of D Theanine
Comparative Gastrointestinal Absorption of D-Theanine versus L-Theanine
Studies in rats have shown that the gastrointestinal absorption of this compound is considerably less efficient than that of L-theanine following oral administration bioline.org.brnih.govosti.govresearchgate.net. When equal doses of this compound or L-theanine were administered orally to Sprague-Dawley rats, the plasma level of L-theanine was approximately three times higher than that of this compound bioline.org.br. This disparity in absorption suggests a stereoselective process in the gut lincoln.ac.nzresearchgate.netresearchgate.net. The active transport mechanisms in the gastrointestinal tract, particularly the Na+-coupled cotransporter in the brush-border membrane, appear to distinguish between the D- and L-isomers, favoring the uptake of the L-enantiomer lincoln.ac.nzresearchgate.netglobalresearchonline.net. However, when administered intraperitoneally, plasma concentrations of L- and this compound were found to be similar, indicating that the difference in plasma levels observed after oral administration is primarily due to differential gut absorption rather than systemic clearance differences nih.govosti.govresearchgate.net.
Here is a summary of comparative absorption data from a rat study:
| Administration Route | Enantiomer | Relative Plasma Concentration (compared to the other enantiomer from the same route) |
| Oral | This compound | Much lower than L-theanine bioline.org.brnih.govosti.govresearchgate.net |
| Oral | L-Theanine | Higher than this compound bioline.org.brnih.govosti.govresearchgate.net |
| Intraperitoneal | This compound | Similar to L-theanine nih.govosti.govresearchgate.net |
| Intraperitoneal | L-Theanine | Similar to this compound nih.govosti.govresearchgate.net |
Systemic Distribution and Elimination Pathways of this compound
Following absorption, this compound is distributed systemically. However, its elimination pathways appear to differ significantly from L-theanine, with a greater propensity for renal excretion bioline.org.brnih.govosti.govresearchgate.net.
Renal Excretion of this compound
Data on urinary concentrations of this compound suggest that the D-isomer is preferentially excreted via the kidneys nih.govosti.govresearchgate.netresearchgate.net. Studies in rats have shown that the urine this compound concentration can be 10–15 fold higher than that of L-theanine when an equal dose is administered orally or intraperitoneally bioline.org.brlincoln.ac.nz. This indicates that while both enantiomers are partially eliminated through urine, this compound undergoes more readily urinary excretion compared to L-theanine, which is subject to reabsorption in the kidneys lincoln.ac.nzresearchgate.netresearchgate.net. Renal excretion is a primary route for the removal of intact drugs from the body, particularly for nonvolatile and water-soluble compounds 182.160.97medicineslearningportal.org.
Metabolic Stability and Minimal Metabolism of this compound
Here is a comparison of the elimination pathways:
| Enantiomer | Primary Elimination Route | Extent of Metabolism |
| This compound | Renal Excretion nih.govosti.govresearchgate.netresearchgate.net | Minimal nih.govosti.govresearchgate.net |
| L-Theanine | Renal Reabsorption and Metabolism nih.govosti.govresearchgate.netresearchgate.net | More extensive than this compound nih.govosti.govresearchgate.net |
Enantiomeric Competition in Intestinal Absorption and Urinary Reabsorption
Studies have revealed competitive effects between this compound and L-theanine regarding both intestinal absorption and urinary reabsorption nih.govosti.govresearchgate.net. Oral administration data indicate that D- and L-theanine may compete for intestinal absorption pathways nih.govresearchgate.net. The presence of this compound can inhibit the absorption of L-theanine when co-administered orally, and vice versa bioline.org.brnutraingredients.commdpi.com. This competition at the absorption level contributes to the lower plasma concentrations of this compound observed after oral intake compared to L-theanine nih.govosti.govresearchgate.net.
Furthermore, regardless of the route of administration (oral or intraperitoneal), the presence of one enantiomer has been shown to decrease the plasma concentrations of the other, suggesting competition with respect to urinary reabsorption nih.govosti.govresearchgate.net. This indicates that the renal transporters responsible for reabsorbing theanine from the glomerular filtrate also exhibit stereoselectivity and can be saturated or inhibited by the presence of the competing enantiomer nih.govosti.govresearchgate.net. The competitive effects at both the intestinal and renal levels underscore the distinct pharmacokinetic behavior of this compound compared to L-theanine and highlight the potential implications for the bioequivalence of products containing different ratios of these enantiomers nih.govosti.govresearchgate.net.
Here is a summary of enantiomeric competition:
Neuropharmacological Investigations of D Theanine and Its Enantiomeric Interactions
D-Theanine's Modulatory Effects on Central Nervous System Receptors
This compound, the D-enantiomer of theanine, has been a subject of neuropharmacological research to understand its distinct interactions with central nervous system receptors compared to its more commonly studied counterpart, L-Theanine.
Research on cultured hippocampal neurons has demonstrated that this compound, much like its L-isomer, exerts a partial co-agonistic action at N-Methyl-D-aspartate (NMDA) receptors. bohrium.comresearchgate.net This modulatory role is specific, with no significant agonist effects detected at other glutamate (B1630785) receptors. bohrium.comresearchgate.net The interaction with NMDA receptors is crucial, as these receptors are fundamental for synaptic plasticity and memory function.
The activity of this compound has been shown to be dependent on NMDA receptor function. In studies measuring intracellular calcium ion ([Ca²⁺]i) increases in mature neurons, the effects mediated by this compound were challenged with NMDA receptor antagonists like MK-801, confirming the receptor's involvement. researchgate.net This suggests that this compound's mechanism of action in the central nervous system is significantly tied to its ability to modulate NMDA receptor activity. researchgate.net
When comparing the biological efficacy of theanine isomers on neuronal activity, stereochemistry plays a significant role. bohrium.comresearchgate.net Studies utilizing cultured hippocampal neurons have revealed that the change from the L-configuration to the D-configuration in the theanine molecule significantly enhances its biological efficacy. bohrium.comresearchgate.net This finding indicates that this compound is more potent in its neuronal activity than L-Theanine.
This enhanced efficacy was also observed in other derivatives. For instance, substituting the ethyl group in the γ-N position of theanine with a propyl moiety also increased biological efficacy. The D-isomer of this propyl derivative (D-γ-N-propyl-Gln) likewise showed greater activity than its L-isomer. bohrium.comresearchgate.net These results highlight the potential of the theanine structure as a basis for developing novel and more potent NMDA receptor modulators. bohrium.comresearchgate.net
Table 1: Comparative Efficacy of Theanine Enantiomers on Neuronal Activity
| Compound | Stereoisomer | Relative Biological Efficacy | Source(s) |
|---|---|---|---|
| Theanine | L-Theanine | Baseline | bohrium.comresearchgate.net |
| Theanine | This compound | Significantly Enhanced | bohrium.comresearchgate.net |
| γ-N-propyl-Gln | L-γ-N-propyl-Gln | Enhanced | bohrium.comresearchgate.net |
| γ-N-propyl-Gln | D-γ-N-propyl-Gln | Significantly Enhanced | bohrium.comresearchgate.net |
Influence of this compound on L-Theanine's Bioactivity in Neurological Contexts
Beyond its direct neuronal effects, this compound has been found to influence the bioactivity of L-Theanine, particularly concerning its absorption. The bioavailability of L-Theanine is a critical precursor to its activity within the central nervous system. Research conducted in animal models has shown that the presence of this compound can inhibit the absorption of L-Theanine. nutraingredients.com
In a study involving rats, three groups were administered different theanine formulations: one with a commercial product containing both L- and this compound, a second with pure this compound, and a third with pure L-theanine. nutraingredients.com Upon measuring blood concentrations and urinary excretion, researchers noted that significantly more L-theanine was absorbed when administered in its pure form compared to the formulation that also contained this compound, even when the total amount of L-theanine was the same. nutraingredients.com This suggests a competitive interaction between the two enantiomers at the absorption level, which could consequently impact the neurological effects of L-Theanine. nutraingredients.com
Table 2: Effect of this compound on L-Theanine Absorption in Rats
| Administration Group | Key Finding | Implication for Bioactivity | Source(s) |
|---|---|---|---|
| Pure L-Theanine | Higher blood concentration of L-Theanine measured. | Maximum bioavailability for neurological action. | nutraingredients.com |
| L-Theanine + this compound Mix | Lower blood concentration of L-Theanine compared to the pure source. | This compound inhibits the absorption of L-Theanine, potentially reducing its subsequent bioactivity. | nutraingredients.com |
| Pure this compound | Used as a control to understand its independent absorption and metabolism. | Serves as a baseline for enantiomeric comparison. | nutraingredients.com |
Enzymatic and Microbiological Metabolism of D Theanine
Bacterial Utilization and Hydrolysis of D-Theanine
Research has shown that some bacterial strains are capable of utilizing this compound as a sole source of both nitrogen and carbon. tandfonline.comoup.comtandfonline.com Strains of Pseudomonas have been identified as being able to grow on media containing this compound. tandfonline.comtandfonline.comkyoto-u.ac.jp The primary mechanism for this utilization is the hydrolysis of the amide group in the this compound molecule. tandfonline.comoup.com The activity of the hydrolase enzyme responsible for this breakdown is significantly influenced by the nitrogen source available in the growth medium. tandfonline.comoup.comtandfonline.com
The enzyme responsible for the breakdown of this compound has been identified as a theanine hydrolase. kyoto-u.ac.jp In Pseudomonas aeruginosa, this enzyme has been purified and studied. tandfonline.comoup.comtandfonline.com It is a type of amidohydrolase that acts on the N⁵-ethyl-L-glutamine bond. wikipedia.org
Further characterization has revealed that the activities for hydrolyzing both L-theanine and this compound, as well as L-glutamine and D-glutamine, appear to be attributable to a single enzyme. tandfonline.comoup.comtandfonline.com This enzyme also exhibits γ-glutamyltransferase activity, meaning it can transfer the γ-glutamyl moiety from substrates to other molecules like hydroxylamine. tandfonline.comoup.com This dual functionality suggests it is a versatile enzyme in the metabolism of glutamine and its derivatives. tandfonline.com
The theanine hydrolase from Pseudomonas aeruginosa was purified approximately 200-fold, allowing for a more detailed study of its properties. tandfonline.comoup.comtandfonline.com It was observed that the enzyme preparation also contained a heat-labile glutaminase, which was distinct from the more heat-stable theanine hydrolase activity. tandfonline.comoup.comkyoto-u.ac.jp
The enzymatic hydrolysis of this compound by bacterial enzymes results in the stoichiometric formation of D-glutamic acid and ethylamine (B1201723). tandfonline.comoup.comtandfonline.comkyoto-u.ac.jp This means that for each molecule of this compound that is broken down, one molecule of D-glutamic acid and one molecule of ethylamine are produced. kyoto-u.ac.jp These products have been isolated from reaction mixtures and identified, confirming the metabolic pathway. tandfonline.comoup.comtandfonline.comkyoto-u.ac.jp The breakdown of this compound directly yields D-glutamic acid, without an intermediate conversion to the L-isomer. kyoto-u.ac.jp
| Substrate | Enzyme | Products |
| This compound | Theanine Hydrolase | D-Glutamic Acid, Ethylamine |
Stereospecificity of Theanine Metabolic Enzymes in Biological Systems
Enzymes involved in the metabolism of amino acids often exhibit a high degree of stereospecificity, meaning they selectively act on either the L- or D-enantiomer of a compound. mdpi.com However, the theanine hydrolase found in Pseudomonas aeruginosa is notable in that it can hydrolyze both L-theanine and this compound. tandfonline.comoup.comtandfonline.com This indicates that while many enzymes are strictly stereospecific, the theanine hydrolase possesses a broader substrate specificity that encompasses both enantiomers of theanine. tandfonline.comoup.com This lack of strict stereospecificity allows the bacterium to utilize both forms of theanine. The enzyme directly hydrolyzes this compound to D-glutamic acid, and it has been noted that in the studied bacterial extracts, activities of glutamic acid racemase or theanine racemase were not detected, suggesting the direct metabolism of the D-isomer. kyoto-u.ac.jp
| Enzyme | Substrates Acted Upon |
| Theanine Hydrolase (Pseudomonas aeruginosa) | L-Theanine, this compound, L-Glutamine, D-Glutamine |
Advanced Analytical Methodologies for D Theanine Characterization and Quantitation
Chromatographic Techniques for Enantioseparation of D- and L-Theanine
Chromatographic techniques are widely employed for the separation of theanine enantiomers. These methods typically involve either the use of chiral stationary phases that directly interact differently with the enantiomers or the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on conventional achiral stationary phases. unibo.itresearchgate.netresearchgate.netbiomolther.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods (e.g., LC-ESI/MS)
LC-MS, particularly with electrospray ionization (ESI-MS), is a powerful technique for the analysis of theanine enantiomers due to its sensitivity and specificity. LC-ESI/MS methods have been developed for the analysis of both underivatized and derivatized theanine. nih.govresearchgate.netosti.govnih.gov For underivatized theanine, LC-ESI/MS has shown high detection sensitivity, with reported limits of detection as low as 10 ng/mL. unibo.itresearchgate.net This approach allows for direct analysis without the need for a derivatization step, simplifying sample preparation. LC-ESI/MS can be used to evaluate the enantiomeric composition of theanine samples. osti.gov
Micellar Electrokinetic Chromatography (MEKC) with Chiral Selectors
Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis, can also be used for the enantioseparation of theanine. unibo.itcore.ac.uknih.gov This technique utilizes a separation buffer containing micelles, which act as a pseudostationary phase. Chiral selectors are added to the buffer or incorporated into the micelles to induce differential migration of the enantiomers. unibo.itcore.ac.uknih.gov For theanine enantioseparation by MEKC, cyclodextrins, such as Heptakis (2,6-di-O-methyl)-β-cyclodextrin, have been successfully employed as chiral selectors in combination with surfactants like sodium dodecyl sulfate (B86663) (SDS). unibo.itcore.ac.uknih.gov Derivatization of theanine, for instance with o-phthaldialdehyde (OPA) in the presence of N-acetyl-L-cysteine (NAC), has been used to improve detectability in MEKC. unibo.itcore.ac.ukresearchgate.netnih.gov A CD-MEKC method using SDS and Heptakis (2,6-di-O-methyl)-β-cyclodextrin allowed for the separation of D/L-theanine, enabling the quantification of D-theanine at levels as low as 0.5% (m/m) relative to L-theanine. unibo.itcore.ac.uk
High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization Reagents (e.g., Marfey's reagent, o-phthaldialdehyde in the presence of N-acetyl-L-cysteine, 9-fluorenylmethoxycarbonylglycine chloride)
HPLC coupled with chiral derivatization is a common and effective approach for separating theanine enantiomers. unibo.itresearchgate.netresearchgate.netnih.govnutraceuticalsworld.com By reacting theanine with a chiral derivatizing reagent, diastereomers are formed, which have different physical properties and can be separated using standard achiral reversed-phase HPLC columns. unibo.itresearchgate.netcore.ac.ukresearchgate.net
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for amino acids, including theanine. researchgate.netnih.govnih.gov Derivatization with Marfey's reagent followed by RP-HPLC separation allows for the determination of the enantiomeric composition of theanine. researchgate.netnih.gov Methods using Marfey's reagent have been validated for linearity, specificity, accuracy, stability, and limits of detection and quantification. researchgate.netnih.gov A method using Marfey's reagent achieved separation on RP columns with a gradient of acetic acid and acetonitrile. researchgate.net This method showed good linearity and recoveries for both L-theanine and this compound, with detection limits around 5 x 10-4 µg. nih.gov
o-phthaldialdehyde (OPA) in the presence of a chiral thiol , such as N-acetyl-L-cysteine (NAC), is another common derivatization method. unibo.itcore.ac.ukresearchgate.netnih.govmdpi.com The reaction forms isoindole derivatives that can be separated by RP-HPLC. unibo.itcore.ac.uk This derivatization can be carried out under mild conditions (e.g., neutral pH, short reaction time). unibo.itcore.ac.uk HPLC methods using OPA/NAC derivatization have been developed and applied to analyze theanine enantiomers in tea samples. unibo.itcore.ac.uk
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and 9-fluorenylmethoxycarbonylglycine chloride (FMOC-Gly-Cl) are also used as pre-column derivatization reagents for amino acids, including theanine, to enhance detection sensitivity and enable separation. unibo.itmst.eduresearchgate.netsci-hub.ru FMOC-Cl derivatization followed by RP-HPLC has been used for the determination of amino acids in tea. sci-hub.ru FMOC-Gly-Cl has been reported as an effective pre-column derivatizing agent for theanine, with enantioselective separations achieved using a γ-cyclodextrin-bonded stationary phase. mst.edu
HPLC methods, in general, have shown high sensitivity for theanine analysis, with reported limits of detection around 10 ng/mL when using UV or fluorescence detection after derivatization. unibo.itresearchgate.net
Validation of Enantiomeric Purity Assessment Methods
Validation of analytical methods for assessing enantiomeric purity is crucial to ensure the reliability and accuracy of the results. Validation parameters typically include linearity, specificity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). researchgate.netnih.gov
For methods utilizing chiral derivatization followed by HPLC, validation studies have demonstrated good linearity and recovery rates for both L-theanine and this compound. nih.gov For instance, a method using Marfey's reagent reported linearity ranges and recoveries between 97.2% and 103.2% for both enantiomers. nih.gov Precision, assessed by the repeatability of injections, has also been evaluated, with reported RSD% values indicating adequate instrumental variability, even at low concentrations. unibo.it Accuracy can be estimated through recovery experiments by spiking samples with known amounts of the enantiomers. unibo.it Robustness studies are also performed to evaluate the method's capability to remain unaffected by small variations in operational parameters. unibo.it
Application of Analytical Methods in Quality Control and Authentication of Theanine Products
The analytical methods described are indispensable tools for the quality control and authentication of theanine products. researchgate.netnih.govresearchgate.netbiomolther.orgnutraceuticalsworld.com Since L-theanine is the form naturally found in tea and is often associated with specific biological effects, the presence and proportion of this compound in commercial products are critical quality indicators. core.ac.uknih.gov
The determination of the enantiomeric composition allows for the detection of synthetic theanine, which is typically produced as a racemic mixture (containing equal amounts of D- and L-theanine), or indicates potential degradation (racemization) of L-theanine in products labeled as natural extracts. researchgate.netosti.govnih.gov Studies using LC-MS methods have revealed that some commercially available L-theanine products contain significant amounts of this compound, with some being essentially racemic mixtures. osti.govnih.gov This highlights the importance of enantiomeric analysis for verifying product labeling and ensuring that consumers receive products with the expected enantiomeric composition.
Furthermore, the enantiomeric composition of theanine, particularly the presence of this compound, can serve as an indicator of the processing and storage conditions of tea leaves and tea products. unibo.itcore.ac.uk For example, higher proportions of this compound have been observed in teas that have undergone certain treatments like thermal processing or fermentation. unibo.itresearchgate.netcore.ac.uk This can potentially be used as an analytical marker for grading and authenticating tea. unibo.itcore.ac.uk
The development and validation of official methods for the analysis of theanine in dietary supplements, such as those approved by AOAC, further underscore the importance of these analytical techniques for quality control in the industry. nutraceuticalsworld.com These methods provide a standardized approach for manufacturers to accurately quantify the theanine content and composition in their products. nutraceuticalsworld.com
Toxicological Profiles and Safety Research of D Theanine
Considerations for Racemic Theanine Mixtures in Safety Assessments
The use of synthetically derived theanine often results in a racemic mixture of L- and D-enantiomers, unlike the pure L-form found naturally in plants mdpi.com. This difference raises considerable uncertainties regarding the safety and efficacy of racemic mixtures compared to pure L-theanine mdpi.com.
Some commercially available products labeled as L-theanine have been found to contain significant amounts of D-theanine chiro.org. The safety and effectiveness of these racemic mixtures have not been definitively determined chiro.orgresearchgate.net.
Studies evaluating the pharmacokinetics of racemic D,L-theanine in rats have indicated that the absorption of D,L-theanine was less than that of L-theanine after oral administration caldic.com. Furthermore, the biological activity of L-theanine in vivo is reported to be much higher than that of this compound mdpi.com. These findings highlight that safety assessments based solely on L-theanine may not be fully applicable to racemic mixtures due to potential differences in absorption, metabolism, and biological activity between the enantiomers. Therefore, specific safety evaluations for racemic theanine mixtures are crucial.
Gaps in this compound Toxicological Data
The differing pharmacokinetic profiles and biological activities between L-theanine and this compound underscore the need for dedicated toxicological research on the D-enantiomer mdpi.comresearchgate.netcaldic.com. Without specific studies on this compound, its potential for toxicity, its metabolic fate, and any potential long-term effects remain less characterized.
Future Directions in D Theanine Research
Elucidating the Full Spectrum of D-Theanine's Biological Activities
Current research has primarily focused on the biological activities of L-theanine, including its effects on stress, anxiety, cognitive function, and sleep. mdpi.comunipd.itresearchgate.netnih.govoaji.netresearchgate.netalzdiscovery.orgresearchgate.net this compound, as a stereoisomer, may exhibit distinct or overlapping biological effects compared to its L-counterpart. The structural difference, specifically the stereochemistry at the alpha-carbon, can significantly influence interactions with biological targets, such as receptors, enzymes, and transporters. oaji.netwikipedia.org
Future research should aim to systematically investigate the in vitro and in vivo biological activities of this compound. This includes exploring its potential interactions with neurotransmitter systems, particularly glutamate (B1630785) receptors, where L-theanine has shown activity as an antagonist or partial co-agonist. unipd.itresearchgate.netresearchgate.netwikipedia.org Studies could utilize receptor binding assays, electrophysiological recordings, and behavioral tests in animal models to compare the pharmacological profiles of this compound and L-theanine.
Furthermore, research is needed to understand the metabolic fate of this compound in biological systems. While L-theanine is known to be metabolized in the kidneys to glutamate and ethylamine (B1201723), the metabolic pathways and rates for this compound may differ. oaji.net Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for assessing its potential biological effects and safety.
Investigating this compound's Role in Specific Physiological and Pathological Conditions
Given the potential biological activities of this compound, its role in various physiological and pathological conditions warrants investigation. While L-theanine has been explored for its potential therapeutic effects in areas such as stress reduction, cognitive enhancement, and mood disorders, the effects of this compound in these or other conditions are largely unknown. mdpi.comunipd.itresearchgate.netnih.govoaji.netresearchgate.netalzdiscovery.orgresearchgate.net
Future studies could explore the potential impact of this compound on neurological conditions, cardiovascular health, immune function, and metabolic disorders. For instance, investigating its effects on neuroinflammation, oxidative stress, or neurotransmitter imbalances could reveal potential therapeutic applications. mdpi.comresearchgate.netnih.govoaji.net Animal models of specific diseases could be utilized to assess the efficacy of this compound administration.
Comparative studies evaluating the effects of this compound versus L-theanine in these conditions would be particularly valuable to determine if there are differential or synergistic effects based on stereochemistry. This could lead to the identification of specific applications where this compound might be more effective or offer unique benefits.
Development of Stereoselective Synthetic Pathways for Enantiopure Theanine
The availability of enantiopure this compound is essential for conducting rigorous research into its specific biological activities and physiological roles. Theanine synthesized chemically is often a racemic mixture of both L- and D-enantiomers. amazonaws.com While enzymatic synthesis methods exist for L-theanine, the development of efficient and stereoselective synthetic pathways specifically for this compound is a critical area for future research. amazonaws.commdpi.com
Developing stereoselective synthetic routes would allow for the production of this compound free from L-theanine contamination, ensuring that observed effects are attributable solely to the D-enantiomer. This could involve exploring novel enzymatic approaches, asymmetric synthesis techniques, or stereoselective crystallization methods. rsc.orgmdpi.combeilstein-archives.orgdntb.gov.uanih.gov Research in this area should focus on achieving high enantiomeric purity and yield, as well as developing scalable and cost-effective processes for potential future applications.
Data on the efficiency and stereoselectivity of different synthetic approaches could be presented in tables to compare their effectiveness.
Standardization of Analytical Protocols for this compound Detection in Commercial Products
Accurate quantification of this compound in commercial products is crucial for quality control, regulatory compliance, and ensuring the integrity of research involving this compound. Current analytical methods for theanine often focus on L-theanine, which is the predominant form found in tea and many supplements. mdpi.comunibo.itnist.govnih.govscirp.org The development and standardization of analytical protocols specifically capable of detecting and quantifying this compound, particularly in the presence of L-theanine, are necessary.
Future research should focus on developing and validating sensitive and selective analytical methods, such as chiral chromatography (e.g., HPLC or GC with chiral stationary phases) or capillary electrophoresis, that can effectively separate and quantify this compound. unibo.itnih.gov These methods should be robust and applicable to various matrices found in commercial products, such as dietary supplements and food items.
Standardization efforts should involve inter-laboratory studies to ensure the reproducibility and reliability of the developed methods. Establishing certified reference materials for this compound would also be valuable for validating analytical procedures and ensuring accuracy in quantification. nist.gov
Detailed data from method validation studies, such as limits of detection (LOD), limits of quantification (LOQ), linearity, accuracy (recovery rates), and precision (RSD), could be presented in data tables. For example, a table could show the performance characteristics of a developed HPLC method for this compound detection in a specific product matrix.
Example Data Table Structure (Illustrative):
| Analytical Parameter | Value | Method | Matrix |
| LOD (mg/kg) | [Value] | [Method, e.g., Chiral HPLC-UV] | [Matrix, e.g., Dietary Supplement Capsule] |
| LOQ (mg/kg) | [Value] | [Method, e.g., Chiral HPLC-UV] | [Matrix, e.g., Dietary Supplement Capsule] |
| Linearity (R²) | [Value] | [Method, e.g., Chiral HPLC-UV] | [Matrix, e.g., Dietary Supplement Capsule] |
| Recovery (%) | [Range] | [Method, e.g., Chiral HPLC-UV] | [Matrix, e.g., Dietary Supplement Capsule] |
| Precision (RSD, %) | [Range] | [Method, e.g., Chiral HPLC-UV] | [Matrix, e.g., Dietary Supplement Capsule] |
Q & A
Basic Research Questions
Q. What are the validated experimental methodologies for quantifying D-Theanine in plant extracts and biological samples?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection is widely used due to its specificity and sensitivity . For biological matrices (e.g., plasma), tandem mass spectrometry (LC-MS/MS) is preferred to mitigate interference from amino acids like glutamine . Key validation parameters include linearity (R² ≥ 0.99), recovery rates (85–115%), and limits of detection (LOD < 0.1 µg/mL) .
- Data Example :
| Matrix | Method | LOD (µg/mL) | Recovery (%) | Reference |
|---|---|---|---|---|
| Green Tea | HPLC-UV | 0.05 | 92–105 | |
| Human Plasma | LC-MS/MS | 0.01 | 88–97 |
Q. How do experimental designs control for confounding variables in studies on this compound’s cognitive effects?
- Methodological Answer : Double-blind, placebo-controlled trials (DBPCTs) with crossover designs minimize participant bias . Critical variables include caffeine co-administration (common in tea), baseline cognitive scores, and dietary theanine intake . Stratified randomization based on age or genetic polymorphisms (e.g., COMT Val158Met) is recommended to account for metabolic variability .
Q. What biochemical mechanisms underlie this compound’s modulation of glutamate receptors?
- Methodological Answer : In vitro electrophysiology (patch-clamp) and radioligand binding assays confirm this compound’s partial agonism at NMDA/AMPA receptors . Dose-response curves (EC₅₀: ~100 µM) and Schild analysis distinguish it from full agonists like L-glutamate . Advanced models use hippocampal slice preparations to assess long-term potentiation (LTP) changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neurochemical effects of this compound across species?
- Methodological Answer : Cross-species discrepancies (e.g., murine vs. human serotonin modulation) require pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for metabolic differences . Meta-analyses should weight studies by sample size and methodological rigor (e.g., controlling for circadian rhythms in rodent studies) . Example: Murine studies show 5-HT elevation at 50 mg/kg, but human trials report no significant change below 200 mg .
- Data Example :
| Species | Dose (mg/kg) | Serotonin Change | Study Design Flaws |
|---|---|---|---|
| Mouse | 50 | +30% | No circadian control |
| Human | 200 | No Δ | Caffeine confounder |
Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer : Co-administration with piperine (bioenhancer) increases AUC by 1.5–2x in rodent models . Sustained-release formulations (e.g., chitosan nanoparticles) improve plasma half-life from 1.3 hrs to 4.5 hrs . Validate using compartmental modeling (e.g., NONMEM) to compare first-order vs. zero-order release kinetics .
Q. How should researchers design experiments to isolate this compound’s effects on alpha-brain waves from placebo responses?
- Methodological Answer : Electroencephalography (EEG) studies must include sham-controlled conditions and baseline alpha-power stratification . Time-frequency analysis (Morlet wavelets) distinguishes transient alpha bursts (1–2 sec) from sustained changes. Statistical power ≥ 0.8 requires N ≥ 40 (effect size d = 0.6) .
Data Contradiction and Synthesis
Q. Why do studies report conflicting results on this compound’s anxiolytic efficacy in clinical populations?
- Methodological Answer : Heterogeneity arises from differing anxiety scales (STAI vs. HAM-A) and population subtypes (generalized anxiety vs. PTSD) . Bayesian network meta-analysis can pool odds ratios while adjusting for baseline severity and comorbidities . For example, a 2024 meta-analysis found significant effects only in subclinical anxiety (SMD = -0.41, p < 0.01) .
Experimental Replication and Reporting Standards
Q. What minimal dataset is required to replicate this compound purification protocols?
- Methodological Answer : Follow Beilstein Journal guidelines: report column specifications (e.g., C18, 5 µm), mobile phase (e.g., 0.1% formic acid), and purity validation (NMR δ 1.27 ppm for methyl group; ≥98% by HPLC) . Include raw chromatograms and NMR spectra in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
